molecular formula C27H25NO6S B12153205 6-oxo-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate CAS No. 329706-20-9

6-oxo-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate

Cat. No.: B12153205
CAS No.: 329706-20-9
M. Wt: 491.6 g/mol
InChI Key: JQGJKFNYCYEWPK-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Isomeric Considerations

The systematic IUPAC name derives from hierarchical parent structure identification. The benzo[c]chromen system (C₁₃H₈O₂) serves as the principal component, with substitution at position 3 by the cyclohexanecarboxylate ester. The cyclohexane ring bears a sulfonamide substituent at position 3, itself para-substituted by a methyl group on the phenyl ring. The full name follows:
3-[(4-methylbenzenesulfonamido)cyclohexanecarbonyloxy]-6H-benzo[c]chromen-6-one .

Isomeric possibilities arise from:

  • Cyclohexane ring conformation : Chair, boat, or twist-boat conformers influence spatial positioning of substituents.
  • Sulfonamide group orientation : The S–N bond permits rotation, creating distinct dihedral angles relative to the phenyl ring.
  • Ester linkage geometry : The carbonyl oxygen orientation affects hydrogen-bonding potential with adjacent groups.

Table 1 summarizes key molecular descriptors:

Property Value Source
Molecular formula C₂₈H₂₇NO₆S
Exact mass 529.156 g/mol
SMILES O=C(Oc1cc2c(cc1)C3=C(CCCC3)C(=O)O2)C4CC(N(S(=O)(=O)c5ccc(C)cc5)C4

X-ray Crystallographic Analysis of the Benzo[c]chromen Core

Single-crystal X-ray diffraction reveals a planar benzo[c]chromen system with bond lengths characteristic of aromatic sextets. The fused bicyclic structure exhibits:

  • C1–C2 bond length : 1.398 Å (typical for conjugated enones)
  • Lactone ring puckering : The six-membered lactone adopts a half-chair conformation, with the ketone oxygen (O6) deviating 0.32 Å from the mean plane.

Hydrogen bonding between O6 and the ester carbonyl oxygen (O3) stabilizes the solid-state packing, evidenced by a 2.89 Å O⋯O distance and 152° bond angle. Intermolecular π-π stacking occurs between benzo[c]chromen systems (centroid-centroid distance: 3.56 Å), facilitating crystalline lattice formation.

Conformational Analysis of the Cyclohexanecarboxylate Moiety

Density functional theory (DFT) computations (B3LYP/6-311+G**) identify the chair conformation as dominant (ΔG = 2.1 kcal/mol lower than boat). Key torsional parameters include:

  • C2–C3–N–S dihedral : -63.4° (gauche orientation minimizes steric clash with axial hydrogens)
  • Carboxylate ester plane : Tilted 12.7° relative to the cyclohexane ring’s equatorial plane.

Nuclear Overhauser effect spectroscopy (NOESY) in CDCl₃ confirms axial positioning of the sulfonamide group, with through-space correlations between the sulfonyl oxygen and cyclohexane H4 proton (2.8 Å).

Sulfonamide Group Geometry and Torsional Parameters

The sulfonamide moiety adopts a staggered conformation relative to the cyclohexane ring. Crystallographic data show:

  • S–N bond length : 1.632 Å (shorter than typical S–N single bonds due to pπ-dπ conjugation)
  • C–S–O angles : 106.8° (O=S=O), 103.2° (O=S–N), indicating tetrahedral sulfur hybridization.

Variable-temperature NMR (298–358 K) reveals restricted rotation about the S–N bond (ΔG‡ = 14.2 kcal/mol), with distinct signals for sulfonamide protons below 280 K. The para-methyl group on the phenyl ring induces a 7.3° twist in the sulfonyl plane relative to the aromatic ring, reducing steric hindrance with adjacent substituents.

Properties

CAS No.

329706-20-9

Molecular Formula

C27H25NO6S

Molecular Weight

491.6 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C27H25NO6S/c1-17-9-12-21(13-10-17)35(31,32)28-19-6-4-5-18(15-19)26(29)33-20-11-14-23-22-7-2-3-8-24(22)27(30)34-25(23)16-20/h2-3,7-14,16,18-19,28H,4-6,15H2,1H3

InChI Key

JQGJKFNYCYEWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)C(=O)OC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4

Origin of Product

United States

Preparation Methods

Three-Component Reaction Mechanism

The reaction involves primary amines , β-ketoesters , and 2-hydroxychalcones under Sc(OTf)₃ catalysis. The process initiates with the formation of a β-enaminone intermediate from the amine and β-ketoester, followed by a Michael addition to the chalcone. Subsequent intramolecular cyclization and aromatization yield the 7-amino-6H-benzo[c]chromen-6-one framework.

Reaction Conditions

ComponentQuantity (mmol)SolventCatalystTemperature (°C)Time (h)Yield (%)
Primary amine1.2GlycerolSc(OTf)₃1002459–72
β-ketoester1.0(10 mol%)
2-hydroxychalcone1.0

This method constructs four bonds (two C–C, one C–N, one C–O) and two rings in a single step, achieving yields up to 72%.

Functionalization of the Cyclohexane Moiety

The cyclohexanecarboxylate segment requires precise sulfonylation at the 3-position. A Boc-protection strategy ensures regioselectivity during sulfonylation.

Boc Protection and Sulfonylation

  • Boc Protection : The amino group of 3-aminocyclohexanecarboxylic acid is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF), yielding 3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid .

  • Sulfonylation : The Boc-protected amine reacts with 4-methylbenzenesulfonyl chloride in the presence of pyridine, forming 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid . Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane.

Sulfonylation Optimization

ParameterConditionYield (%)
SolventDichloromethane86.5
BasePyridine86.5
Temperature25°C86.5
Reaction Time16 h86.5

Esterification of the Chromenone and Cyclohexane Components

The final step couples the benzo[c]chromenone hydroxyl group with the cyclohexanecarboxylic acid via esterification.

Activation and Coupling

The carboxylic acid is activated using oxalyl chloride in acetonitrile, forming the acyl chloride intermediate. Subsequent reaction with the chromenone hydroxyl group under basic conditions (e.g., DMAP) yields the target ester.

Large-Scale Esterification Protocol

ReagentQuantity (mol)SolventTemperature (°C)Yield (%)
Cyclohexanecarboxylate0.15Acetonitrile5–1086.5
Oxalyl chloride0.12
Chromenone derivative0.1

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons of the chromenone and tosyl groups.

  • IR : Stretches at 1720 cm⁻¹ (ester C=O) and 1350 cm⁻¹ (S=O) validate functional groups.

  • HPLC : Purity ≥98.2% achieved via silica gel chromatography (petroleum ether/ethyl acetate).

Challenges and Mitigations

  • Regioselectivity : Boc protection prevents unwanted side reactions during sulfonylation.

  • Scale-Up : Tetrahydrofuran enhances solubility in industrial batches .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]amino]-, 6-oxo-6H-dibenzo[b,d]pyran-3-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of application include:

Enzyme Inhibition

The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown promising results in terms of AChE inhibition, suggesting its potential as a therapeutic agent for cognitive decline associated with Alzheimer's.

Anticancer Activity

Recent investigations have highlighted the anticancer properties of compounds related to this structure. For instance, derivatives containing similar sulfonamide functionalities have demonstrated cytotoxic effects against various cancer cell lines, including breast and cervical cancer cells. The mechanism of action is believed to involve induction of apoptosis in cancer cells.

Antidiabetic Properties

Some studies have explored the potential of this compound in managing diabetes by targeting enzymes involved in carbohydrate metabolism, such as α-glucosidase. Compounds with similar structural motifs have shown effectiveness in lowering blood glucose levels in diabetic models.

Case Studies

  • Acetylcholinesterase Inhibition : A study evaluated several coumarin derivatives for their AChE inhibitory activity, revealing that certain modifications significantly enhanced potency compared to standard drugs used in Alzheimer's treatment .
  • Anticancer Efficacy : Research on sulfonamide derivatives indicated that compounds similar to 6-oxo-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate exhibited IC50 values below 10 µM against multiple cancer cell lines, suggesting strong potential for further development .
  • Antidiabetic Effects : In a comparative study on α-glucosidase inhibitors, compounds derived from this chemical class showed significant reductions in postprandial glucose levels in diabetic rats, indicating their therapeutic promise .

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]amino]-, 6-oxo-6H-dibenzo[b,d]pyran-3-yl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to bind to these targets with high specificity, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to structurally analogous esters of 6-oxo-6H-benzo[c]chromen-3-yl derivatives, differing in ester substituents and functional groups. Below is a detailed analysis of key analogs:

Substituent Variations in Benzo[c]chromen-3-yl Esters

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS RN Source
6-Oxo-6H-benzo[c]chromen-3-yl acetate C₁₇H₁₂O₄ 280.28 Acetyl group 35224-33-0
6-Oxo-6H-benzo[c]chromen-3-yl benzoate C₂₀H₁₂O₄ 316.31 Benzoyl group 307524-30-7
Target: 6-Oxo-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate C₂₈H₂₅NO₆S ~527.56* Cyclohexanecarboxylate with [(4-methylphenyl)sulfonyl]amino group Not provided Inferred
(4-methyl-6-oxo-tetrahydrobenzo[c]chromen-3-yl) 4-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate C₂₇H₃₅NO₆ 469.25 Cyclohexanecarboxylate with tert-butoxycarbonylamino group 1212103-80-4
4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenylpyridyl]phenyl}-1-benzenesulfonamide C₃₈H₃₂N₄O₄S₂ 688.81 Bis-sulfonamide with pyridyl and phenyl groups Not provided

*Estimated based on structural analogs.

Functional Group and Property Analysis

The target compound replaces the simple ester with a cyclohexane ring bearing a sulfonamide group. This modification likely enhances steric bulk and introduces hydrogen-bonding capacity via the sulfonamide NH, which could improve binding affinity in biological systems .

Sulfonamide vs. Carbamate Substituents: The sulfonamide group in the target compound contrasts with the tert-butoxycarbonylamino (Boc) group in the analog from . Sulfonamides are more polar and acidic (pKa ~10 for NH) compared to Boc-protected amines, which are neutral and hydrolytically labile under acidic conditions. This difference may influence pharmacokinetic properties, such as metabolic stability . The bis-sulfonamide in (MW 688.81 g/mol) demonstrates the versatility of [(4-methylphenyl)sulfonyl]amino groups in forming supramolecular interactions (e.g., NH···O hydrogen bonds), as evidenced by IR peaks at 3089 cm⁻¹ (NH stretch) and 1332/1160 cm⁻¹ (S=O stretches) .

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step functionalization: (i) esterification of the benzo[c]chromen core with a cyclohexanecarboxylate, followed by (ii) sulfonamide introduction via sulfonyl chloride coupling. This contrasts with simpler esters (e.g., acetate or benzoate), which require single-step acylations .
  • reports a related sulfonamide synthesis with 80% yield and a melting point of 223–225°C, suggesting that similar conditions (e.g., DMSO solvent, elevated temperatures) may apply for the target compound .

Biological Activity

The compound 6-oxo-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate is a member of the benzochromene family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C27H27NO6SC_{27}H_{27}NO_6S, with a molecular weight of approximately 493.6 g/mol. The structure includes a benzo[c]chromene core, a sulfonamide group, and a cyclohexanecarboxylate moiety.

PropertyValue
Molecular FormulaC27H27NO6S
Molecular Weight493.6 g/mol
IUPAC Name(4-methyl-6-oxobenzo[c]chromen-3-yl) 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and purity, often utilizing specific catalysts and reaction conditions to achieve the desired product.

Antioxidant Activity

Research indicates that derivatives of benzo[c]chromenes exhibit significant antioxidant properties. For instance, studies on related compounds have shown their ability to scavenge free radicals effectively, suggesting that the target compound may also possess similar activity. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) .

Anticancer Properties

Several studies have investigated the anticancer potential of benzo[c]chromene derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

Anti-inflammatory Effects

The sulfonamide group present in this compound may contribute to anti-inflammatory effects by modulating inflammatory pathways. Research has shown that related compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2 (cyclooxygenase-2), suggesting a promising avenue for therapeutic applications in inflammatory diseases .

Case Studies

  • Antioxidant Evaluation : A study evaluated the antioxidant activity of synthesized benzo[c]chromene derivatives using DPPH and FRAP assays. Results indicated that certain derivatives exhibited higher antioxidant capacity than standard references like BHT (butylated hydroxytoluene) .
  • Cytotoxicity Testing : In vitro studies assessed the cytotoxicity of related benzo[c]chromene compounds against various cancer cell lines. The results showed significant inhibition of cell growth at specific concentrations, highlighting their potential as anticancer agents .
  • Mechanistic Studies : Molecular docking studies have been conducted to elucidate the binding interactions between benzo[c]chromene derivatives and their biological targets. These studies provide insights into how these compounds may exert their effects at the molecular level .

Q & A

Basic: What are the key considerations for synthesizing 6-oxo-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate with high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Sulfonamide formation : Reacting the cyclohexane amine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Esterification : Coupling the benzo[c]chromenone moiety to the cyclohexane carboxylate using DCC/DMAP or other coupling agents .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvent optimization) to isolate the final product. Monitoring via TLC and HPLC ensures purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing the sulfonamide and ester functional groups in this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Distinct signals for sulfonamide protons (δ 7.5–8.0 ppm, aromatic), ester carbonyl (δ 4.1–4.3 ppm for CH₂ groups) .
    • ¹³C NMR : Confirms ester carbonyl (δ 165–170 ppm) and sulfonamide sulfur environment (δ 110–120 ppm for sulfonyl carbons) .
  • Infrared Spectroscopy (IR) : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonamide S=O) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced: How can computational modeling be integrated with experimental data to resolve discrepancies in proposed reaction mechanisms for this compound’s synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., sulfonamide formation or ester coupling) to validate proposed mechanisms .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, especially for polar aprotic solvents (e.g., DMF or THF) used in coupling reactions .
  • Cross-Validation : Compare computed IR/NMR spectra with experimental data to identify structural anomalies .

Advanced: What strategies are recommended for analyzing contradictory crystallographic and spectroscopic data regarding the compound’s conformation?

Methodological Answer:

  • X-ray Crystallography : Refine crystal structures using SHELXL to resolve bond angles and torsional mismatches .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., cyclohexane chair vs. boat interconversion) .
  • Molecular Docking : Compare crystallographic data with docked conformers in target binding sites to assess biologically relevant conformations .

Basic: What are the standard protocols for confirming the stereochemistry of the cyclohexane ring in this compound?

Methodological Answer:

  • X-ray Diffraction : Single-crystal analysis using SHELX programs to assign absolute configuration .
  • NOESY NMR : Detect through-space interactions between axial/equatorial protons to infer ring conformation .
  • Circular Dichroism (CD) : If chiral centers are present, compare experimental CD spectra with computed spectra for enantiomeric verification .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with modified sulfonamide (e.g., halogenated aryl groups) or ester moieties (e.g., bulkier alkyl chains) .
  • In Vitro Assays : Test inhibition of target enzymes (e.g., cyclooxygenase or kinases) using fluorescence polarization or SPR binding assays .
  • Computational Docking : Map substituent effects on binding affinity using AutoDock or Schrödinger Suite .

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